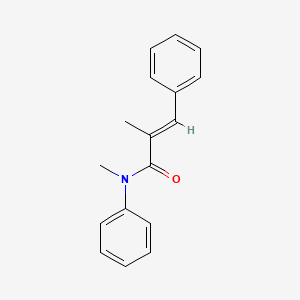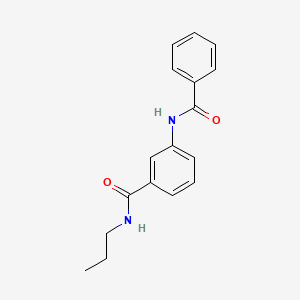![molecular formula C29H20N2O4 B4051155 8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4051155.png)
8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Overview
Description
8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a useful research compound. Its molecular formula is C29H20N2O4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.14230712 g/mol and the complexity rating of the compound is 820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multifunctional Aldose Reductase Inhibitors
Quinoxaline derivatives have been designed and synthesized to function as potent aldose reductase inhibitors. These compounds exhibit both inhibitory activity against aldose reductase and potent antioxidant properties. This dual functionality suggests their potential in managing diabetic complications through both enzymatic inhibition and oxidative stress mitigation (X. Qin et al., 2015).
Novel Heterocycles Synthesis
The synthesis of novel heterocyclic compounds, including bis-spirothiazoloquinoxalines, demonstrates the versatility of quinoxaline derivatives in constructing complex molecular architectures. These compounds have potential applications in materials science and as intermediates in pharmaceutical synthesis (V. Mamedov et al., 2007).
Antimicrobial and Anticancer Agents
Quinoxalines have been evaluated for their antimicrobial and anticancer activities. Specific derivatives showed significant bioactivity, highlighting their potential as leads for developing new therapeutic agents. These findings underscore the importance of quinoxaline scaffolds in medicinal chemistry for their broad spectrum of biological activities (Khaoula Douadi et al., 2020).
Anti-inflammatory and Analgesic Activities
Quinoline derivatives bearing azetidinones scaffolds have been synthesized and shown to possess potent anti-inflammatory and analgesic properties. These compounds offer a promising route for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Sujeet Gupta & A. Mishra, 2016).
Anticancer Activity through Apoptosis Induction
Certain 4-anilinofuro[2,3-b]quinoline derivatives have been synthesized and found to be selectively active against non-small-cell lung cancers. These compounds may induce cancer cell apoptosis through mechanisms such as mitotic arrest, offering insights into targeted cancer therapies (Yu‐Wen Chen et al., 2011).
Properties
IUPAC Name |
quinolin-8-yl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O4/c32-22(35-21-13-5-7-16-8-6-14-30-27(16)21)15-31-28(33)25-23-17-9-1-2-10-18(17)24(26(25)29(31)34)20-12-4-3-11-19(20)23/h1-14,23-26H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKYRBNDIWSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)OC6=CC=CC7=C6N=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4051080.png)

![2-[(3-methoxyphenyl)sulfonylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4051103.png)
![N-(1-adamantyl)-2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4051105.png)

![4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE](/img/structure/B4051128.png)
![[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide](/img/structure/B4051131.png)
![5-({4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B4051132.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4051139.png)
![4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide](/img/structure/B4051145.png)
![2-[(2-methoxy-1-methylethyl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B4051149.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4051169.png)

